molecular formula C11H13N3OS B11097082 2-(1H-benzimidazol-2-ylsulfanyl)-N,N-dimethylacetamide

2-(1H-benzimidazol-2-ylsulfanyl)-N,N-dimethylacetamide

Cat. No.: B11097082
M. Wt: 235.31 g/mol
InChI Key: MVLQYHWVADXSJZ-UHFFFAOYSA-N
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Description

2-(1H-benzimidazol-2-ylsulfanyl)-N,N-dimethylacetamide is a chemical compound that belongs to the benzimidazole family. Benzimidazoles are heterocyclic aromatic organic compounds that have a wide range of applications in various fields such as medicine, agriculture, and materials science. The presence of the benzimidazole ring in the structure of this compound imparts unique chemical and biological properties to the compound.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(1H-benzimidazol-2-ylsulfanyl)-N,N-dimethylacetamide typically involves the reaction of 1H-benzimidazole-2-thiol with N,N-dimethylacetamide in the presence of a suitable catalyst. The reaction is carried out under controlled temperature and pressure conditions to ensure high yield and purity of the product. The reaction mechanism involves the nucleophilic attack of the thiol group on the carbonyl carbon of N,N-dimethylacetamide, followed by the elimination of water to form the desired product.

Industrial Production Methods

Industrial production of this compound involves large-scale synthesis using continuous flow reactors. These reactors allow for precise control of reaction parameters such as temperature, pressure, and reactant concentrations, resulting in high efficiency and scalability. The use of advanced purification techniques such as crystallization and chromatography ensures the production of high-purity compound suitable for various applications.

Chemical Reactions Analysis

Types of Reactions

2-(1H-benzimidazol-2-ylsulfanyl)-N,N-dimethylacetamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides and sulfones.

    Reduction: Reduction reactions can convert the compound to its corresponding thiol derivative.

    Substitution: The benzimidazole ring can undergo electrophilic and nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Reagents such as halogens, alkyl halides, and acyl chlorides are used for substitution reactions.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Thiol derivatives.

    Substitution: Various substituted benzimidazole derivatives.

Scientific Research Applications

2-(1H-benzimidazol-2-ylsulfanyl)-N,N-dimethylacetamide has a wide range of scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential as an enzyme inhibitor and its interactions with biological macromolecules.

    Medicine: Investigated for its potential therapeutic properties, including anticancer, antiviral, and antimicrobial activities.

    Industry: Used in the development of new materials with unique properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 2-(1H-benzimidazol-2-ylsulfanyl)-N,N-dimethylacetamide involves its interaction with specific molecular targets in biological systems. The benzimidazole ring can bind to enzymes and receptors, inhibiting their activity and modulating various biochemical pathways. The compound’s sulfur atom can form covalent bonds with thiol groups in proteins, leading to changes in protein structure and function.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(1H-benzimidazol-2-ylsulfanyl)-N,N-dimethylacetamide is unique due to the presence of the N,N-dimethylacetamide moiety, which imparts distinct chemical and biological properties. This structural feature enhances the compound’s solubility, stability, and ability to interact with various molecular targets, making it a valuable compound for research and industrial applications.

Properties

Molecular Formula

C11H13N3OS

Molecular Weight

235.31 g/mol

IUPAC Name

2-(1H-benzimidazol-2-ylsulfanyl)-N,N-dimethylacetamide

InChI

InChI=1S/C11H13N3OS/c1-14(2)10(15)7-16-11-12-8-5-3-4-6-9(8)13-11/h3-6H,7H2,1-2H3,(H,12,13)

InChI Key

MVLQYHWVADXSJZ-UHFFFAOYSA-N

Canonical SMILES

CN(C)C(=O)CSC1=NC2=CC=CC=C2N1

Origin of Product

United States

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